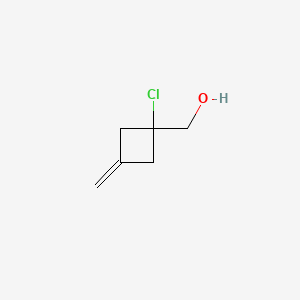
(1-Chloro-3-methylidenecyclobutyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Chloro-3-methylidenecyclobutyl)methanol is an organic compound characterized by a cyclobutane ring substituted with a chlorine atom and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-3-methylidenecyclobutyl)methanol typically involves the chlorination of 3-methylidenecyclobutanone followed by reduction. The reaction conditions often require the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride, followed by reduction using a reducing agent like lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for chlorination and reduction can enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(1-Chloro-3-methylidenecyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require basic conditions and nucleophiles such as sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of 3-methylidenecyclobutanone.
Reduction: Formation of 1-chloro-3-methylcyclobutane.
Substitution: Formation of various substituted cyclobutylmethanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1-Chloro-3-methylidenecyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Chloro-3-methylidenecyclobutyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may undergo nucleophilic substitution or oxidation-reduction reactions, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-3-methylcyclobutane
- 1-Chloro-3,3-dimethylcyclobutane
- 1-Chloro-3-methylbutane
Uniqueness
(1-Chloro-3-methylidenecyclobutyl)methanol is unique due to the presence of both a chlorine atom and a methanol group on a cyclobutane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C6H9ClO |
|---|---|
Peso molecular |
132.59 g/mol |
Nombre IUPAC |
(1-chloro-3-methylidenecyclobutyl)methanol |
InChI |
InChI=1S/C6H9ClO/c1-5-2-6(7,3-5)4-8/h8H,1-4H2 |
Clave InChI |
DFFQLLOMEMATOG-UHFFFAOYSA-N |
SMILES canónico |
C=C1CC(C1)(CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13477947.png)
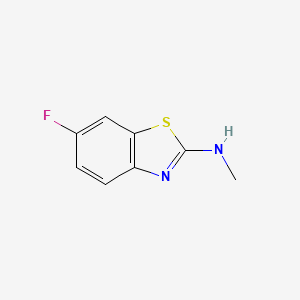
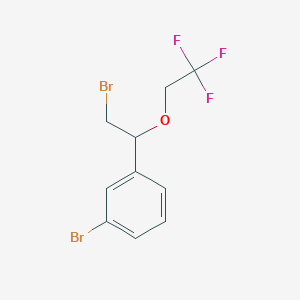
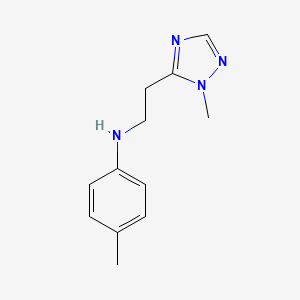

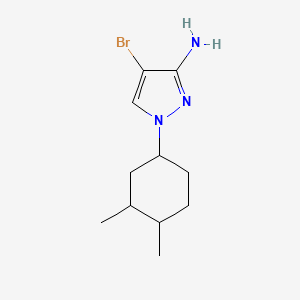

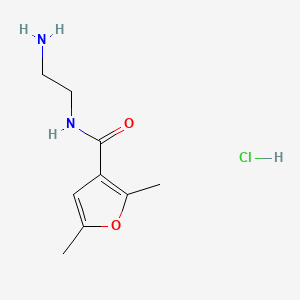

![Ethyl 5-isopropyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13478001.png)
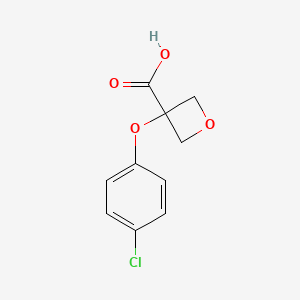

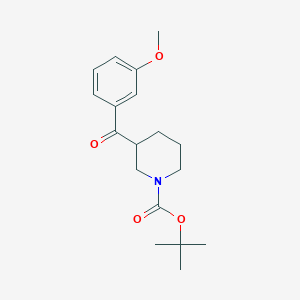
![2-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine](/img/structure/B13478018.png)
